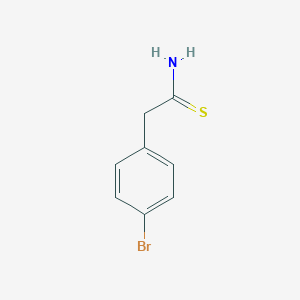

2-(4-Bromophenyl)ethanethioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXPTWNWOBQNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513805 | |

| Record name | (4-Bromophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147111-30-6 | |

| Record name | (4-Bromophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)thioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)ethanethioamide, a thioamide-containing compound of interest in medicinal chemistry and materials science. Thioamides are recognized as important isosteres of amides in drug discovery, offering unique properties such as altered hydrogen bonding capabilities, increased metabolic stability, and enhanced receptor affinity.[1][2][3] Understanding the fundamental physicochemical characteristics of this compound is crucial for its application in synthesis, biological screening, and formulation development.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These properties are fundamental for identifying the compound and predicting its behavior in various chemical and biological systems.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 147111-30-6 | [4] |

| Molecular Formula | C₈H₈BrNS | [4] |

| Molecular Weight | 230.12 g/mol | [4] |

| Melting Point | 142-143.5 °C | [4] |

| Boiling Point | 340.6 ± 44.0 °C (Predicted) | [4] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.97 ± 0.29 (Predicted) | [4] |

The thioamide N-H group is generally more acidic than its corresponding amide counterpart, which is reflected in the predicted pKa value.[1] This increased acidity can influence hydrogen bond donor strength and interactions with biological targets.[1][2]

Experimental Protocols

Detailed methodologies are critical for the synthesis and characterization of this compound. The following sections provide established protocols.

A prevalent and effective method for synthesizing thioamides is the thionation of the corresponding amide using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[5][6] This protocol details the conversion of 2-(4-Bromophenyl)acetamide to this compound.

Materials:

-

2-(4-Bromophenyl)acetamide (1.0 mmol)

-

Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)[5]

-

Anhydrous Toluene (or another suitable high-boiling solvent like dioxane) (5-10 mL)[5]

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2-(4-Bromophenyl)acetamide (1.0 mmol) and Lawesson's Reagent (0.5-0.6 mmol).[5]

-

Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Thionation Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[5]

-

Purification: Purify the resulting crude residue by silica gel column chromatography to separate the desired thioamide from phosphorus byproducts and any unreacted starting material.[5] The eluent system should be determined based on TLC analysis of the crude product.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Lawesson's Reagent has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. The reaction may produce toxic hydrogen sulfide gas as a byproduct.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Digital melting point apparatus or a Thiele tube with mineral oil

-

Capillary tubes (sealed at one end)

-

Purified sample of this compound

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, crystalline sample.

-

Capillary Loading: Pack a small amount of the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block or Thiele tube of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (142 °C).[4]

-

Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis workflow from starting materials to the final product.

Caption: Workflow for the characterization of the synthesized compound.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | 147111-30-6 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Thioamide synthesis by thioacylation [organic-chemistry.org]

Technical Guide: Synthesis and Characterization of 2-(4-Bromophenyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 2-(4-Bromophenyl)ethanethioamide. Thioamides are significant structural motifs in medicinal chemistry, serving as versatile intermediates for the synthesis of various heterocyclic compounds and as pharmacologically active agents themselves. This guide details a reliable synthetic pathway from 2-(4-bromophenyl)acetic acid to the target thioamide via an amide intermediate, utilizing the powerful thionating agent, Lawesson's reagent. It includes detailed experimental protocols for synthesis and purification, along with a thorough characterization profile. All quantitative data are summarized for clarity, and key processes are visualized through workflow and reaction mechanism diagrams.

Introduction

This compound is a thioamide derivative containing a bromophenyl group. The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, making it a valuable building block in synthetic chemistry. The thioamide functional group is a bioisostere of the amide bond, but it possesses distinct electronic and steric properties, often leading to enhanced biological activity or modified pharmacokinetic profiles. This guide presents a standard and efficient laboratory-scale synthesis and outlines the analytical methods used to confirm the structure and purity of the final compound.

Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available 2-(4-bromophenyl)acetic acid. The first step involves the formation of the corresponding amide, 2-(4-Bromophenyl)acetamide, followed by a thionation reaction to yield the target thioamide.

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2-(4-Bromophenyl)ethanethioamide

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(4-Bromophenyl)ethanethioamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated spectral characteristics of the molecule, a standardized experimental protocol for data acquisition, and a visual representation of the molecular structure corresponding to the predicted NMR signals.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for analogous functional groups and substituent effects.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Broad Singlet | 1H | NH (amide) |

| ~7.5 - 7.6 | Doublet | 2H | Ar-H (ortho to Br) |

| ~7.2 - 7.3 | Doublet | 2H | Ar-H (meta to Br) |

| ~3.8 - 3.9 | Singlet | 2H | CH₂ |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 205 | C=S (thioamide) |

| ~138 - 140 | Ar-C (quaternary, attached to CH₂) |

| ~131 - 133 | Ar-CH (ortho to Br) |

| ~130 - 132 | Ar-CH (meta to Br) |

| ~121 - 123 | Ar-C (quaternary, attached to Br) |

| ~45 - 50 | CH₂ |

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift calibration (δ = 0.00 ppm).

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard probe temperature (e.g., 298 K).

For ¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H spectrum.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the chemical structure of this compound and the distinct proton and carbon environments that give rise to the predicted NMR signals.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-(4-Bromophenyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of the compound 2-(4-Bromophenyl)ethanethioamide. This document outlines detailed experimental protocols, predicted spectral data, and potential fragmentation pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds in the field of drug development and materials science.

Introduction

This compound is a thioamide derivative containing a brominated aromatic ring. Thioamides are an important class of organic compounds with diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromine atom and the thioamide functional group imparts unique physicochemical properties to the molecule, making its accurate characterization essential. FT-IR spectroscopy and mass spectrometry are powerful analytical techniques for elucidating the molecular structure and confirming the identity of synthetic compounds. This guide details the expected analytical signatures of this compound using these methods.

Molecular Structure

The logical first step in the analysis is the clear identification of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds.

Experimental Protocol: FT-IR Analysis

A generalized protocol for obtaining the FT-IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Caption: Experimental Workflow for FT-IR Analysis.

Predicted FT-IR Spectral Data

Based on the functional groups present in this compound, the following characteristic absorption bands are predicted. The thioamide group gives rise to several characteristic bands due to the coupling of N-H, C-N, and C=S vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3300 - 3100 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the primary thioamide |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 2960 - 2850 | Medium-Weak | Aliphatic C-H stretching (CH₂) |

| ~1620 | Strong | N-H bending (scissoring) of the primary thioamide |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1490 - 1400 | Strong | Thioamide band (primarily C-N stretching coupled with N-H bending) |

| ~1465 | Medium | CH₂ bending (scissoring) |

| 1100 - 1000 | Medium | Aromatic C-H in-plane bending and C-Br stretching |

| 850 - 750 | Strong | Thioamide band (primarily C=S stretching) |

| ~820 | Strong | Aromatic C-H out-of-plane bending (para-disubstituted) |

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A general protocol for the analysis of this compound by mass spectrometry is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or as a solid for Electron Ionization (EI).

-

Ionization: The sample molecules are ionized. Common methods include:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.

-

Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, producing protonated molecules ([M+H]⁺).

-

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Experimental Workflow for Mass Spectrometry Analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The molecular weight of the compound is approximately 230.13 g/mol .

Predicted Molecular Ion Peaks:

| m/z | Isotope | Relative Abundance |

| ~230 | C₈H₈⁷⁹BrNS | ~100% |

| ~232 | C₈H₈⁸¹BrNS | ~98% |

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion of this compound is expected to proceed through several key pathways.

Caption: Predicted Mass Fragmentation Pathway.

Predicted Major Fragment Ions:

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Structure of Fragment |

| 182/184 | [C₈H₇Br]⁺˙ | 4-Bromostyrene radical cation |

| 169/171 | [C₇H₆Br]⁺ | Bromotropylium ion |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 75 | [CH₂CSNH₂]⁺˙ | Ethanethioamide radical cation |

Conclusion

The analytical techniques of FT-IR spectroscopy and mass spectrometry provide complementary and essential information for the structural elucidation and confirmation of this compound. The predicted FT-IR spectrum reveals the characteristic vibrational frequencies of the primary thioamide and the brominated aromatic ring. The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with predictable fragmentation pathways aiding in structural confirmation. The experimental protocols and predicted data presented in this guide serve as a foundational reference for researchers working with this and related compounds, facilitating efficient and accurate chemical analysis.

Navigating the Solubility and Stability of 2-(4-Bromophenyl)ethanethioamide: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties of 2-(4-Bromophenyl)ethanethioamide, a compound of interest in medicinal chemistry and materials science, reveals a landscape ripe for investigation. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of its anticipated solubility and stability characteristics, grounded in the general behavior of thioamides. In the absence of specific published quantitative data for this molecule, this document presents standardized experimental protocols and data presentation templates to facilitate the systematic evaluation of its properties in the laboratory.

Introduction to this compound

This compound is an organic compound featuring a bromophenyl group attached to an ethanethioamide moiety. The presence of the thioamide group, a bioisostere of the amide bond, makes this and related compounds intriguing candidates for drug design, as thioamides can enhance proteolytic resistance and improve pharmacokinetic properties.[1][2] The bromine substituent offers a site for further chemical modification, making it a versatile building block in organic synthesis. However, the successful application of this compound is contingent on a thorough understanding of its solubility in common laboratory solvents and its stability under various experimental conditions.

Predicted Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, some basic properties can be identified.

| Property | Value | Source |

| CAS Number | 147111-30-6 | ChemicalBook[3] |

| Molecular Formula | C₈H₈BrNS | ChemScene[4] |

| Molecular Weight | 230.12 g/mol | ChemScene[4] |

The LogP value for the isomeric compound 2-(2-Bromophenyl)ethanethioamide is 2.2777, suggesting moderate lipophilicity.[4] This indicates that this compound is likely to exhibit better solubility in organic solvents than in aqueous media.

Solubility Profile: A Template for Investigation

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | Chlorinated | 25 | |||

| Chloroform | Chlorinated | 25 | |||

| Acetone | Ketone | 25 | |||

| Ethyl Acetate | Ester | 25 | |||

| Acetonitrile | Nitrile | 25 | |||

| N,N-Dimethylformamide (DMF) | Amide | 25 | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | |||

| Tetrahydrofuran (THF) | Ether | 25 | |||

| Methanol | Alcohol | 25 | |||

| Ethanol | Alcohol | 25 | |||

| Isopropanol | Alcohol | 25 | |||

| Toluene | Aromatic Hydrocarbon | 25 | |||

| Hexane | Aliphatic Hydrocarbon | 25 | |||

| Water | Aqueous | 25 |

Stability Considerations for Thioamides

The stability of the thioamide functional group is a critical consideration in its handling, storage, and application. Thioamides are generally less stable than their amide counterparts.[5]

pH Sensitivity:

-

Acidic Conditions: Strong acids, such as trifluoroacetic acid (TFA), can lead to the degradation of thioamides, potentially causing chain scission in larger molecules.[6]

-

Alkaline Conditions: In alkaline aqueous media, thioamides are susceptible to hydrolysis, which converts them to the corresponding amides.[5] Even weak bases like sodium bicarbonate can deprotonate primary and secondary thioamides, leading to the formation of iminothiols.[5]

Solvent Compatibility:

-

Thioamides are reported to be relatively stable in common organic solvents such as dichloromethane, benzene, and ethyl acetate.[5]

-

When a polar solvent is required, acetonitrile is often a better choice than protic solvents like methanol, which could potentially react with the electrophilic thioamide carbon.[5]

Temperature:

-

Lower temperatures are generally recommended for the storage and handling of thioamides to enhance their stability.[5]

The following table provides a template for a systematic stability study of this compound.

| Condition | Solvent | Temperature (°C) | Duration | % Degradation | Degradation Products Identified |

| pH 2 (HCl) | Acetonitrile/Water | 25 | 24h | ||

| pH 7 (Phosphate Buffer) | Acetonitrile/Water | 25 | 24h | ||

| pH 10 (Carbonate Buffer) | Acetonitrile/Water | 25 | 24h | ||

| Light Exposure (UV) | Dichloromethane | 25 | 24h | ||

| Air Exposure | Solid | 25 | 7 days |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standardized protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Isothermal Saturation Method)

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a calibration curve of known concentrations.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are used to identify the likely degradation products and pathways of a substance under stress conditions.

Materials:

-

This compound

-

Selected solvents and buffer solutions (HPLC grade)

-

Vials with screw caps

-

pH meter

-

UV chamber

-

Oven

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

For each stress condition (acidic, basic, oxidative, thermal, photolytic), add an aliquot of the stock solution to the respective stress medium in a vial.

-

Acid/Base Hydrolysis: Add the stock solution to solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

-

Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Store a solution and solid sample in an oven at an elevated temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose a solution and solid sample to UV light.

-

Include a control sample stored under normal conditions (e.g., 25 °C, protected from light).

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration.

-

Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Determine the percentage of the remaining parent compound and identify and quantify any degradation products.

Caption: Workflow for stability assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains to be published, this guide provides a comprehensive framework for researchers to systematically investigate these critical parameters. By understanding the general behavior of thioamides and employing the standardized protocols outlined herein, scientists can generate the necessary data to advance the development of this promising compound in their respective fields. The provided templates for data presentation will ensure that findings are recorded in a clear and comparable manner, contributing to the collective knowledge base for this class of molecules.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | 147111-30-6 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Crystalline Structure of 2-(4-Bromophenyl)ethanethioamide: A Technical Guide Based on a Closely Related Analog

Researchers, scientists, and drug development professionals often require detailed structural information to understand molecular interactions and guide further research. This technical guide addresses the crystalline structure of 2-(4-Bromophenyl)ethanethioamide. Following extensive searches, including within the Cambridge Crystallographic Data Centre (CCDC), it has been determined that the crystal structure of this compound has not been publicly reported.

Therefore, this guide provides a comprehensive analysis of a closely related and structurally significant analog, 2-Bromo-N-(4-bromophenyl)acetamide , for which detailed crystallographic data is available. The structural insights from this analog can serve as a valuable reference for understanding the potential solid-state conformation and intermolecular interactions of the target thioamide.

Introduction to 2-Bromo-N-(4-bromophenyl)acetamide

2-Bromo-N-(4-bromophenyl)acetamide is a halogenated acetamide derivative. The study of its crystalline structure provides valuable information on the influence of substituent groups on the molecular conformation and the packing of molecules in the solid state. This understanding is crucial for predicting physicochemical properties and potential biological activity.

Crystallographic Data

The crystal structure of 2-Bromo-N-(4-bromophenyl)acetamide has been determined by single-crystal X-ray diffraction. The key crystallographic and data collection parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-N-(4-bromophenyl)acetamide

| Parameter | Value |

| Empirical Formula | C₈H₇Br₂NO |

| Formula Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, Mg/m³) | 2.081 |

| Absorption Coefficient (mm⁻¹) | 8.62 |

| F(000) | 560 |

| Reflections Collected | 3065 |

| Independent Reflections | 1661 |

| R(int) | 0.023 |

| Final R indices [I > 2σ(I)] | R1 = 0.049, wR2 = 0.127 |

| Goodness-of-fit on F² | 0.99 |

Molecular Structure and Conformation

The molecular structure of 2-Bromo-N-(4-bromophenyl)acetamide reveals a conformation where the N-H bond is oriented anti to both the carbonyl group (C=O) and the C-Br bond in the side chain.[1] This anti-conformation is a common feature observed in related amide structures.[1]

Intermolecular Interactions

The crystal packing of 2-Bromo-N-(4-bromophenyl)acetamide is primarily stabilized by intermolecular N-H···O hydrogen bonds.[1] These interactions link the molecules into supramolecular chains that extend along the c-axis of the crystal lattice.[1]

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1N···O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

Experimental Protocols

Synthesis of 2-Bromo-N-(4-bromophenyl)acetamide

The synthesis of the title compound was achieved by reacting 4-bromoaniline with bromoacetyl chloride.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanolic solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

Data were collected on an Oxford Diffraction Xcalibur diffractometer equipped with a Sapphire CCD detector.[1] The structure was solved using direct methods and refined on F² using the SHELXL97 program.[1] Hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Visualizations

Experimental Workflow

References

In-Silico Analysis of 2-(4-Bromophenyl)ethanethioamide: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive in-silico analysis of 2-(4-Bromophenyl)ethanethioamide, a molecule of interest in drug discovery. Lacking extensive experimental data, this document leverages established computational models to predict its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. The methodologies for these predictions are detailed to ensure transparency and reproducibility. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers and drug development professionals, offering insights to guide further experimental investigation of this compound.

Introduction

The early stages of drug discovery and development are fraught with high attrition rates, often due to unfavorable pharmacokinetic and toxicity profiles of lead compounds.[1] In-silico prediction of a molecule's properties offers a rapid and cost-effective approach to de-risk drug candidates before significant investment in synthesis and experimental testing.[2] Computational tools leverage vast datasets of chemical structures and their corresponding experimental data to build predictive models for a wide range of properties.[3][4][5]

This guide focuses on the in-silico characterization of this compound. By employing a battery of well-validated online prediction tools, we have generated a comprehensive profile of this molecule, encompassing its fundamental physicochemical characteristics, its likely behavior within a biological system, and its potential therapeutic applications.

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its drug-like characteristics, influencing its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties of this compound are summarized in Table 1. These values were obtained using the SwissADME and pkCSM web servers.

| Property | Predicted Value | Unit | In-Silico Tool |

| Molecular Formula | C8H8BrNS | - | SwissADME |

| Molecular Weight | 230.13 | g/mol | SwissADME |

| LogP (Octanol/Water Partition Coefficient) | 2.58 | - | SwissADME |

| Water Solubility (LogS) | -3.14 | - | SwissADME |

| Topological Polar Surface Area (TPSA) | 51.93 | Ų | SwissADME |

| Number of Rotatable Bonds | 2 | - | SwissADME |

| Number of Hydrogen Bond Acceptors | 1 | - | SwissADME |

| Number of Hydrogen Bond Donors | 1 | - | SwissADME |

Table 1: Predicted Physicochemical Properties of this compound.

Predicted ADMET Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In-silico ADMET prediction provides early insights into the potential pharmacokinetic and toxicological properties of a molecule.[1][2] The predicted ADMET properties for this compound, generated using the pkCSM and SwissADME web servers, are presented in Table 2.

| Parameter | Category | Predicted Value | Unit/Interpretation | In-Silico Tool |

| Absorption | Human Intestinal Absorption | 93.856 | % | pkCSM |

| Caco-2 Permeability | 0.59 | logPapp (cm/s) | pkCSM | |

| P-glycoprotein Substrate | No | - | SwissADME | |

| Distribution | VDss (human) | 0.176 | log L/kg | pkCSM |

| BBB Permeability | 0.045 | logBB | pkCSM | |

| CNS Permeability | -2.809 | logPS | pkCSM | |

| Metabolism | CYP1A2 inhibitor | No | - | SwissADME |

| CYP2C19 inhibitor | No | - | SwissADME | |

| CYP2C9 inhibitor | Yes | - | SwissADME | |

| CYP2D6 inhibitor | No | - | SwissADME | |

| CYP3A4 inhibitor | No | - | SwissADME | |

| Excretion | Total Clearance | 0.44 | log(ml/min/kg) | pkCSM |

| Renal OCT2 Substrate | No | - | pkCSM | |

| Toxicity | AMES Toxicity | No | - | pkCSM |

| hERG I Inhibitor | No | - | pkCSM | |

| Hepatotoxicity | Yes | - | pkCSM | |

| Skin Sensitisation | No | - | pkCSM |

Table 2: Predicted ADMET Profile of this compound.

Predicted Biological Activities

In-silico tools can predict the likely biological targets of a small molecule by comparing its structural features to those of known bioactive compounds. The PASS (Prediction of Activity Spectra for Substances) Online tool was used to predict the potential biological activities of this compound. The results are summarized in Table 3, showing the top predicted activities with a high probability of being active (Pa > 0.7).

| Predicted Activity | Pa (Probability to be Active) |

| Membrane integrity agonist | 0.868 |

| CYP2H subfamily inhibitor | 0.865 |

| Amine N-methyltransferase inhibitor | 0.852 |

| Chlordecone reductase inhibitor | 0.835 |

| Ubiquinol-cytochrome-c reductase inhibitor | 0.817 |

| Antifungal | 0.798 |

| Antibacterial | 0.753 |

| Antineoplastic | 0.712 |

Table 3: Predicted Biological Activities of this compound.

Experimental Protocols: In-Silico Prediction Methodologies

This section details the methodologies used to generate the predictive data presented in this guide.

Physicochemical and ADMET Prediction

-

Tools Used: SwissADME (--INVALID-LINK--) and pkCSM (--INVALID-LINK--).

-

Input: The canonical SMILES string for this compound (S=C(N)Cc1ccc(Br)cc1) was used as the input for both web servers.

-

Procedure:

-

The SMILES string was pasted into the input field of the respective web server.

-

The prediction calculation was initiated by clicking the "Run" or "Predict" button.

-

The resulting data for physicochemical properties, pharmacokinetics, drug-likeness, and ADMET parameters were collected and tabulated.

-

Biological Activity Prediction

-

Tool Used: PASS Online (--INVALID-LINK--).

-

Input: The structure of this compound was drawn using the provided chemical editor on the website.

-

Procedure:

-

The 2D structure of the molecule was drawn in the Marvin JS applet.

-

The prediction of the biological activity spectrum was initiated.

-

The results, presented as a list of potential biological activities with corresponding probabilities (Pa and Pi), were analyzed. Activities with a Pa value greater than 0.7 were selected for inclusion in this guide.

-

Visualizations

In-Silico Prediction Workflow

The following diagram illustrates the workflow employed for the in-silico analysis of this compound.

Caption: Workflow for in-silico property prediction.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the predicted biological activities, particularly its potential as a CYP2C9 inhibitor, a hypothetical signaling pathway diagram is presented. This illustrates a potential drug-drug interaction mechanism.

Caption: Potential drug-drug interaction pathway.

Discussion and Conclusion

The in-silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that the compound possesses favorable absorption characteristics and is unlikely to be a P-glycoprotein substrate, which is a positive attribute for oral bioavailability. However, the prediction of hepatotoxicity and inhibition of CYP2C9 warrant further investigation through in-vitro assays.

The predicted biological activities, including antifungal, antibacterial, and antineoplastic potential, offer promising avenues for further research. The high probability of activity as a membrane integrity agonist could be a potential mechanism for its antimicrobial effects.

It is crucial to emphasize that these in-silico predictions are not a substitute for experimental validation. However, they serve as a robust foundation for hypothesis generation and guide the prioritization of future experimental studies. This technical guide provides a comprehensive computational starting point for researchers interested in the therapeutic potential of this compound.

References

A Technical Guide to the Biological Activities of Substituted Ethanethioamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted ethanethioamides represent a versatile class of sulfur-containing organic compounds that have garnered significant attention in medicinal chemistry. As bioisosteres of amides, the thioamide functional group imparts unique physicochemical properties that can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles. This technical guide provides an in-depth overview of the diverse biological activities exhibited by substituted ethanethioamides and related thioamide derivatives, with a focus on their potential as antimicrobial and anticancer agents. We consolidate quantitative data from various studies, detail key experimental protocols for their evaluation, and present visual diagrams of critical mechanisms and workflows to support further research and drug development in this promising area.

Introduction: The Thioamide Moiety in Medicinal Chemistry

The replacement of an amide oxygen with sulfur to form a thioamide is a common bioisosteric substitution in drug design. This single-atom change introduces significant alterations to the molecule's properties. The thioamide C=S bond is longer and weaker than the amide C=O bond, and sulfur's larger van der Waals radius can influence steric interactions with biological targets. These modifications can lead to compounds with enhanced potency, selectivity, and novel mechanisms of action. Substituted ethanethioamides, a specific subclass, have demonstrated a wide spectrum of pharmacological effects, including potent antitubercular, antibacterial, antifungal, and anticancer activities.

Antimicrobial Activities

The most prominent antimicrobial application of a substituted ethanethioamide is in the treatment of tuberculosis. However, the activity of this class of compounds extends to other bacteria and fungi.

Antitubercular Activity: The Ethionamide Paradigm

Ethionamide (ETH) is a critical second-line antituberculosis drug used to treat multidrug-resistant Mycobacterium tuberculosis (MDR-TB) infections.[1][2] It is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3]

Mechanism of Action: The mechanism of ethionamide is well-characterized and serves as a model for thioamide-based antimicrobial action.[3]

-

Activation: Ethionamide is activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[1][3] This enzymatic reaction converts the inert prodrug into an active S-oxide metabolite.[1]

-

Adduct Formation: The activated metabolite then forms a covalent adduct with nicotinamide adenine dinucleotide (NAD+).[4][5]

-

Target Inhibition: This ETH-NAD adduct is a potent, tight-binding inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[3][4][5]

-

Cell Wall Disruption: InhA is a crucial enzyme in the synthesis of mycolic acids, the long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[3] By inhibiting InhA, ethionamide disrupts mycolic acid synthesis, leading to a weakened cell wall and ultimately, bacterial death.[3]

Interestingly, while isoniazid (INH), a first-line TB drug, also targets InhA, its activation is mediated by a different enzyme (KatG). This distinct activation pathway means there is little cross-resistance between the two drugs, allowing for their combined use in therapy.[2][4]

General Antibacterial and Antifungal Activities

Various other substituted thioamides have shown promising broad-spectrum antimicrobial activity. The incorporation of the thioamide moiety into different heterocyclic scaffolds can yield compounds with significant potency.

Table 1: Quantitative Antimicrobial Activity of Thioamide Derivatives

| Compound Class/Derivative | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Adamantane-linked isothioureas (7a-c) | Gram-positive & Gram-negative bacteria | 0.5 - 32 | [6] |

| Adamantyl thiosemicarbazones (4a, 4g) | Candida albicans | Good activity | [6] |

| Pyrazole-based thiourea (7a) | Staphylococcus aureus | 0.25 | [7] |

| Pyrazole-based thiourea (7j) | Mycobacterium tuberculosis | 1 | [7] |

| Diphosphine-containing Ag(I) complexes with thioamide ligand (3, 4) | Gram-positive & Gram-negative bacteria | IC50 as low as 4.6 µM |[8] |

Anticancer Activity

The thioamide functional group is a feature of several classes of compounds investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse, ranging from enzyme inhibition to the induction of oxidative stress.

Table 2: Quantitative Anticancer Activity of Thioamide Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Mefenamic acid-based heterocyclic thioamide (I) | Breast (MCF-7) | 14.94 µg/mL | [9] |

| Mefenamic acid-based heterocyclic thioamide (II) | Breast (MCF-7) | 23.24 µg/mL | [9] |

| Mefenamic acid-based heterocyclic thioamide (III) | Breast (MCF-7) | 24.98 µg/mL | [9] |

| Ag(I) complex with thioamide ligand (2) | Ovarian, pancreatic, lung, prostate | 3.1 - 24.0 µM | [8] |

| Ag(I) complex with thioamide ligand (4) | Ovarian, pancreatic, lung, prostate | 3.1 - 24.0 µM | [8] |

| Thiohydantoin derivative (1d) | Prostate | Good activity | [10] |

| Thiohydantoin derivative (2d) | Prostate | Good activity |[10] |

Other Biological Activities

Beyond antimicrobial and anticancer effects, substituted thioamides have been explored as inhibitors of various enzymes and as anti-inflammatory agents.

-

Enzyme Inhibition: Certain thioamide derivatives have been designed as potent and selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation.[11][12] For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives showed selective COX-2 inhibition with IC50 values in the range of 0.07-0.22 µM.[11]

-

Anti-inflammatory Activity: By targeting enzymes like COX-2, thioamide derivatives can exhibit significant anti-inflammatory effects.[13][14] For instance, certain amidine derivatives containing a thio-substituted thiazoline ring showed good anti-inflammatory activity (up to 49% inhibition in a carrageenan-induced edema model).[13]

Experimental Protocols

The evaluation of substituted ethanethioamides relies on a set of standardized in vitro assays to determine their biological activity.

General Workflow for Synthesis and Biological Evaluation

The discovery pipeline for novel thioamide derivatives typically follows a structured workflow from initial design to lead optimization.

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1x10^4 cells/well) and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: The synthesized thioamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cell culture medium is replaced with medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the insoluble formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Compound Preparation: A serial two-fold dilution of each thioamide compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe, no drug) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Perspectives

Substituted ethanethioamides and related thioamide-containing molecules are a rich source of biologically active compounds with significant therapeutic potential. The well-established antitubercular activity of ethionamide provides a strong foundation and a clear mechanistic blueprint for the development of novel anti-infective agents. Furthermore, the promising in vitro anticancer and anti-inflammatory data highlight the versatility of the thioamide scaffold. Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize potency and selectivity, while also thoroughly investigating the pharmacokinetic and toxicological profiles of lead compounds to advance them toward clinical development.[15][16][17] The continued exploration of this chemical class is a valuable endeavor in the quest for new and effective drugs to combat a range of human diseases.

References

- 1. Metabolism of the antituberculosis drug ethionamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethionamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy | Scilit [scilit.com]

- 6. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. sciforum.net [sciforum.net]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. ijnrd.org [ijnrd.org]

- 17. ijpsr.com [ijpsr.com]

A Comprehensive Technical Review of 2-(Aryl)ethanethioamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides, bioisosteres of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and diverse pharmacological activities.[1] This in-depth technical guide focuses on a specific subclass, the 2-(aryl)ethanethioamide compounds, characterized by an aryl group attached to an ethanethioamide backbone. These compounds have emerged as promising scaffolds in the design of novel therapeutic agents, exhibiting a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This review consolidates the current understanding of their synthesis, summarizes their biological evaluation with quantitative data, provides detailed experimental methodologies, and visualizes potential mechanisms of action through signaling pathway diagrams.

Synthesis of 2-(Aryl)ethanethioamide Compounds

The synthesis of 2-(aryl)ethanethioamides can be primarily achieved through two main strategies: the thionation of the corresponding 2-(aryl)acetamides and the Willgerodt-Kindler reaction of aryl ketones.

Thionation of 2-(Aryl)acetamides using Lawesson's Reagent

A common and effective method for the synthesis of thioamides is the thionation of their amide analogues. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,dithia-2,4-diphosphetane-2,4-disulfide] is a widely used thionating agent for this transformation due to its mild reaction conditions and good yields.[2][3]

Experimental Protocol: General Procedure for Thionation [2]

-

Reaction Setup: In a round-bottom flask, the desired 2-(aryl)acetamide (1.0 mmol) and Lawesson's reagent (0.6 mmol) are combined in a suitable anhydrous solvent, such as toluene (4 mL).

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amide is completely consumed.

-

Work-up: After cooling the reaction mixture to room temperature, a quenching agent like ethanol (2 mL) is added, and the mixture is heated at reflux for an additional 2 hours to decompose any remaining Lawesson's reagent.

-

Extraction: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 2-(aryl)ethanethioamide.

Caption: General workflow for the synthesis of 2-(aryl)ethanethioamides via thionation.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding thioamides.[4][5][6] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[5]

Experimental Protocol: General Procedure for Willgerodt-Kindler Reaction [7]

-

Reactant Mixture: A mixture of the substituted acetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol) is prepared in a reaction vessel. For certain substrates, a catalytic amount of an acid like p-toluenesulfonic acid (0.35 mmol) can be added.

-

Reaction Conditions: The mixture is heated to reflux (typically 120-130°C) with constant stirring for several hours (e.g., 8 hours). The reaction progress is monitored by TLC.

-

Hydrolysis (Optional, for conversion to carboxylic acid): For the synthesis of the corresponding arylacetic acid, after cooling, a solution of sodium hydroxide and a phase-transfer catalyst like triethyl benzyl ammonium chloride (TEBA) can be added, and the mixture is heated for an additional period.

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction with an appropriate organic solvent. The crude thioamide product is then purified by column chromatography or recrystallization.

Caption: Simplified workflow of the Willgerodt-Kindler reaction for thioamide synthesis.

Biological Activities of 2-(Aryl)ethanethioamide and Related Compounds

Anticancer Activity

Thioamide derivatives have shown promise as anticancer agents by targeting various cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis and the modulation of key signaling pathways.[8]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate) | 80 | [9] |

| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate) | 52 | [9] |

| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100 | [9] |

| 18 | 2-(4-(2-naphthyloxy)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | PC-3 (Prostate) | 5.96 | [10] |

| 19 | N-(4-acetylphenyl)-2-(4-(2-naphthyloxy)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | A549 (Lung) | 7.90 | [10] |

| 25 | N-(4-isopropylphenyl)-2-(4-(2-naphthyloxy)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | K-562 (Leukemia) | 7.71 | [10] |

| Thioamide 46 | N-(2,6-difluorophenyl)-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbothioamide | PC-3 (Prostate) | 1.1 | [5] |

| Thioamide 46 | N-(2,6-difluorophenyl)-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbothioamide | HepG2 (Liver) | 4.5 | [5] |

| Thioamide 46 | N-(2,6-difluorophenyl)-5-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbothioamide | MCF-7 (Breast) | 5.4 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thioamide-containing compounds have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetic acid | Phenylacetic acid | Ralstonia solanacearum | 25 | [11] |

| Phenylacetic acid | Phenylacetic acid | Escherichia coli | 150 | [11] |

| Carboxamide derivative | Carbamothioyl-furan-2-carboxamide | Escherichia coli | 150.7-295 | [12] |

| Carboxamide derivative | Carbamothioyl-furan-2-carboxamide | Staphylococcus aureus | 150.7-295 | [12] |

| Hybrid compound | 2-thiohydantoin and 2-quinolone derivative | Gram-positive & Gram-negative bacteria | Weak to moderate bacteriostatic activity | [13] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Potential Signaling Pathways

The precise molecular mechanisms of action for 2-(aryl)ethanethioamide compounds are not yet fully elucidated. However, based on the observed biological activities of related thioamide structures, it is plausible that they modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers. Some anti-inflammatory compounds exert their effects by inhibiting NF-κB activation.[1][14]

Caption: Proposed inhibition of the NF-κB signaling pathway by 2-(aryl)ethanethioamide.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of cancer.

Caption: Proposed modulation of the MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route that promotes cell survival and proliferation and is frequently hyperactivated in cancer.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

2-(Aryl)ethanethioamide compounds represent a promising class of molecules with potential therapeutic applications. While research on this specific scaffold is still emerging, the established synthetic routes and the significant biological activities observed in structurally related thioamides provide a strong foundation for future drug discovery and development efforts. Further investigation is warranted to synthesize and screen a broader library of 2-(aryl)ethanethioamide derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical studies. The development of more efficient and environmentally friendly synthetic methodologies will also contribute to the accessibility of these compounds for further research.

References

- 1. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Willgerodt Rearrangement [unacademy.com]

- 7. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-(4-Bromophenyl)ethanethioamide (CAS 147111-30-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and suppliers of the chemical compound 2-(4-Bromophenyl)ethanethioamide, identified by CAS number 147111-30-6. This document is intended to serve as a foundational resource for professionals in research and development who may be considering this molecule for their work.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These details are essential for experimental design, safety assessment, and data interpretation.

| Property | Value | Source |

| CAS Number | 147111-30-6 | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-(4-Bromophenyl)thioacetamide | [3][5] |

| Molecular Formula | C8H8BrNS | [4] |

| Molecular Weight | 230.13 g/mol | [3] |

| Physical Form | White solid | [3] |

| Purity | Typically ≥95% | [6] |

| Storage Temperature | Room temperature | [3][4] |

| InChI Key | YAXPTWNWOBQNPG-UHFFFAOYSA-N | [3] |

Safety and Handling

Safety is paramount when working with any chemical compound. The following table summarizes the key safety information for this compound, based on available Safety Data Sheets (SDS).

| Safety Aspect | Information | Source |

| GHS Pictograms | GHS07 (Exclamation mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

Experimental Protocols and Applications

A thorough review of scientific literature and public databases reveals a notable absence of published experimental protocols or detailed applications for this compound (CAS 147111-30-6). There are no specific signaling pathways or mechanisms of action associated with this compound in the available literature. This suggests that it is likely a novel or largely uncharacterized research chemical.

For scientists and researchers encountering such a compound, a generalized workflow is essential for its initial characterization and safety assessment. The following diagrams illustrate logical workflows for these processes.

Caption: A generalized experimental workflow for the initial characterization of a novel research chemical.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 147111-30-6 [m.chemicalbook.com]

- 3. 2-(4-Bromophenyl)thioacetamide | 147111-30-6 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(4-Bromophenyl)thioacetamide | CAS 147111-30-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 2-(4-Bromophenyl)thioacetamide | CymitQuimica [cymitquimica.com]

Methodological & Application

Protocol for the Synthesis of 2-(4-Bromophenyl)ethanethioamide from 2-(4-bromophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2-(4-bromophenyl)ethanethioamide, a valuable intermediate in drug discovery and development, from 2-(4-bromophenyl)acetamide. The described method utilizes Lawesson's reagent for the thionation of the corresponding amide. This protocol offers a straightforward and effective procedure for obtaining the desired thioamide, with guidance on reaction setup, monitoring, workup, and purification. Comprehensive characterization data for the starting material is also provided.

Introduction

Thioamides are important structural motifs in a wide range of biologically active compounds and serve as versatile building blocks in organic synthesis. The conversion of amides to thioamides is a fundamental transformation in medicinal chemistry. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this purpose, offering mild reaction conditions and good yields. This document outlines a detailed protocol for the synthesis of this compound using this established methodology.

Reaction Scheme

Scheme 1: Thionation of 2-(4-bromophenyl)acetamide to this compound. (Ar = 4-bromophenyl)

Experimental Protocol

Materials:

-

2-(4-bromophenyl)acetamide (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene

-

Silica Gel (for column chromatography)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromophenyl)acetamide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate, 7:3).

-

Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc in hexane and gradually increasing the polarity) to isolate the desired product.

-

-

Isolation and Characterization: Collect the fractions containing the pure product (as determined by TLC). Combine the fractions and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2-(4-bromophenyl)acetamide (Starting Material)

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Melting Point | 178-181 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 | [2] |

| Mass Spectrum (m/z) | 212.98 | [2] |

Table 2: Physicochemical Data of this compound (Product)

| Parameter | Value | Reference |

| Molecular Formula | C₈H₈BrNS | |

| Molecular Weight | 230.12 g/mol | |

| Melting Point | 142-143.5 °C | |

| Predicted Spectroscopic Data | ||

| ¹H NMR (CDCl₃) δ (ppm) | ~ 7.5 (d, 2H), ~ 7.2 (d, 2H), ~ 3.8 (s, 2H), ~ 2.5 (br s, 2H) | |

| ¹³C NMR (CDCl₃) δ (ppm) | ~ 205 (C=S), ~ 138 (Ar-C), ~ 132 (Ar-CH), ~ 129 (Ar-CH), ~ 122 (Ar-C-Br), ~ 45 (CH₂) | |

| Mass Spectrum (m/z) | [M]⁺ expected at ~229/231 |

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and requires experimental verification.

Mandatory Visualization

Figure 1: Experimental workflow for the synthesis of this compound.

Discussion

The thionation of 2-(4-bromophenyl)acetamide with Lawesson's reagent provides a reliable method for the synthesis of this compound. The reaction progress should be carefully monitored by TLC to ensure complete conversion of the starting material and to avoid potential side reactions. Purification by column chromatography is crucial to remove the phosphorus-containing byproducts derived from Lawesson's reagent. The provided protocol is a general guideline, and optimization of reaction time and purification conditions may be necessary to achieve the highest possible yield and purity.

Safety Precautions

-

Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Toluene is a flammable and toxic solvent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed under an inert atmosphere to prevent the reaction of Lawesson's reagent with atmospheric moisture.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for 2-(4-Bromophenyl)ethanethioamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4-Bromophenyl)ethanethioamide as a versatile precursor for the synthesis of various heterocyclic compounds, particularly focusing on thiazole derivatives. The synthesized compounds often exhibit significant biological activities, making them valuable scaffolds in drug discovery and development.

Application Notes